Fluorescein-digalactoside
Overview
Description
Fluorescein di-β-D-galactopyranoside is a fluorogenic substrate used extensively in biochemical assays. It is particularly sensitive to β-galactosidase, an enzyme that hydrolyzes the compound to produce a highly fluorescent product, fluorescein . This property makes it a valuable tool in various scientific research applications, including cellular imaging and flow cytometry .
Mechanism of Action
Target of Action
Fluorescein-digalactoside (FDG) primarily targets the enzyme β-galactosidase . This enzyme is known for its high selectivity for hydrolysis of its preferred sugars . It is extensively used as a reporter gene in animals and yeast, and defects in its activity are characteristic of several diseases .
Mode of Action
FDG is a non-fluorescent substrate that undergoes sequential hydrolysis by β-galactosidase . The first step of this process involves the hydrolysis of FDG to fluorescein monogalactoside (FMG), followed by a second hydrolysis step to produce highly fluorescent fluorescein . This enzymatic process can be monitored by the increase in either absorbance or fluorescence .
Biochemical Pathways
The biochemical pathway involved in the action of FDG is the hydrolysis of β-D-galactopyranosides by β-galactosidase . This process is part of the larger glycosidase activity, which is frequently used to characterize strains of microorganisms and to selectively label organelles of mammalian cells .
Pharmacokinetics
The pharmacokinetics of FDG involve its entry into viable cells . Once inside the cell, FDG undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase, and either simultaneously or sequentially, its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .
Result of Action
The result of FDG’s action is the production of highly fluorescent fluorescein . This fluorescence signal is proportional to the enzymatic activity of β-galactosidase , making FDG a sensitive substrate for detecting this enzyme in both in vivo and in vitro settings .
Action Environment
The action of FDG is influenced by the environment within the cell. The presence of intracellular thiols, such as glutathione, is necessary for the formation of the membrane-impermeant, peptide–fluorescent dye adduct . Additionally, the method of FDG entry into the cell, whether by microinjection, hypotonic shock, or another technique, can also influence its action .
Biochemical Analysis
Biochemical Properties
Fluorescein-digalactoside interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is β-galactosidase . β-galactosidase rapidly hydrolyzes this compound, first to fluorescein monogalactoside and then to highly fluorescent fluorescein . The fluorescence signal is proportional to the lacZ enzymatic activity .
Cellular Effects
This compound enters viable cells and influences cell function by acting as a substrate for β-galactosidase . The hydrolysis of this compound by β-galactosidase can be followed by the increase in either absorbance or fluorescence , indicating its impact on cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its sequential hydrolysis by β-galactosidase . This nonfluorescent compound is first hydrolyzed to fluorescein monogalactoside and then to highly fluorescent fluorescein . This process results in a fluorescence signal proportional to the enzymatic activity of lacZ .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its hydrolysis by β-galactosidase . The turnover rates of this compound are slower than that of the common spectrophotometric galactosidase substrate . Fluorescence-based measurements can be several orders of magnitude more sensitive than absorption-based measurements .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-galactosidase . β-galactosidase rapidly hydrolyzes this compound, leading to the production of fluorescein . This process can influence metabolic flux and metabolite levels.
Transport and Distribution
This compound enters viable cells , indicating that it can be transported across cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein di-β-D-galactopyranoside can be synthesized through the glycosylation of fluorescein with galactose derivatives. The reaction typically involves the use of a glycosyl donor, such as galactose pentaacetate, and a catalyst like boron trifluoride etherate . The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of fluorescein di-β-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality. The compound is then stored under specific conditions to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
Fluorescein di-β-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This enzymatic reaction results in the sequential cleavage of the galactose moieties, first forming fluorescein monogalactoside and then fluorescein .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of β-galactosidase and is typically carried out in a buffered aqueous solution at an optimal pH of around 7.0 . The reaction can be monitored by measuring the increase in fluorescence or absorbance.
Major Products
The major product of the hydrolysis reaction is fluorescein, a highly fluorescent compound that can be easily detected using fluorescence microscopy or flow cytometry .
Scientific Research Applications
Fluorescein di-β-D-galactopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fluorescein di-β-D-glucopyranoside: Similar in structure but contains glucose instead of galactose.
o-Nitrophenyl-β-D-galactopyranoside: Another substrate for β-galactosidase, but produces a colorimetric product instead of a fluorescent one.
Chlorpromazine hydrochloride: Used in similar assays but has different chemical properties and applications.
Uniqueness
Fluorescein di-β-D-galactopyranoside is unique due to its high sensitivity and specificity for β-galactosidase, making it an ideal substrate for fluorescence-based assays. Its ability to produce a highly fluorescent product allows for sensitive detection and quantification of enzyme activity, which is not achievable with colorimetric substrates .
Properties
IUPAC Name |
3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBILYWTYHOJB-WBCGDKOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170431 | |
Record name | Fluorescein-digalactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17817-20-8 | |
Record name | Fluorescein-digalactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein-digalactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.